molecular formula C10H8O4S B083768 2-Naphthyl sulfate CAS No. 13146-59-3

2-Naphthyl sulfate

Cat. No. B083768
CAS RN: 13146-59-3
M. Wt: 224.23 g/mol
InChI Key: HXEZIDSFDHEIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthyl sulfate is a chemical compound that is widely used in scientific research applications. It is a sulfate ester of 2-naphthol and has various biochemical and physiological effects. The compound's mechanism of action is of particular interest to researchers, as it is involved in several biological processes.

Scientific Research Applications

Fluorometric Assay for Phenol Sulfotransferase

  • Application: A method for assaying phenol sulfotransferase activity towards 2-naphthol using 2-naphthyl sulfate quantitation is described. This assay is applicable to crude cell or tissue homogenates, offering advantages in sensitivity and accuracy over other methods (Arand, Robertson, & Oesch, 1987).

Anaerobic Degradation of Naphthalene

  • Application: The study reveals that methylation is the initial step in anaerobic naphthalene degradation by a sulfate-reducing culture. This methylation leads to the formation of 2-naphthoic acid, a central metabolite in this process (Safinowski & Meckenstock, 2006).

Sulfation in Isolated Enterocytes

  • Application: Research on the uptake and metabolism of inorganic sulfate in isolated intestinal epithelial cells of guinea-pigs indicates that sulfation of phenolic compounds, like 1-naphthol, may be enhanced by oral administration of sulfate (Schwarz & Schwenk, 1984).

Radical Scavenging Effects

  • Application: This study examines the antioxidative effects of 1-naphthol and 2-naphthol, and their sulfate-conjugates. It suggests that sulfate conjugation of Nap isomers doesn't always decrease their antioxidant activity, and this activity may depend on the position of sulfation (Sugahara et al., 2018).

Kinetic Mechanism of Sulfotransferase

  • Application: Investigating the SULT1A1-catalyzed phenol sulfation mechanism, this research provides insights into the kinetics of cytosolic sulfotransferase, a crucial enzyme in drug metabolism and xenobiotic detoxification (Tyapochkin, Cook, & Chen, 2008).

Preparation of Sialylated and Sulfated Oligosaccharides

  • Application: The total synthesis of a sialylated and sulfated oligosaccharide is accomplished, highlighting the use of 2-naphthymethyl protection for hydroxyl functions, a method significant in the synthesis of complex oligosaccharides (Xia et al., 2000).

properties

CAS RN

13146-59-3

Product Name

2-Naphthyl sulfate

Molecular Formula

C10H8O4S

Molecular Weight

224.23 g/mol

IUPAC Name

naphthalen-2-yl hydrogen sulfate

InChI

InChI=1S/C10H8O4S/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12,13)

InChI Key

HXEZIDSFDHEIIQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)O

Other CAS RN

1733-89-7

Pictograms

Irritant

Related CAS

1733-89-7 (potassium salt)

synonyms

2-naphthol sulfate
2-naphthyl sulfate
2-naphthyl sulfate, potassium salt
2-naphthyl sulfate, sodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Naphthyl sulfate
Reactant of Route 2
Reactant of Route 2
2-Naphthyl sulfate
Reactant of Route 3
2-Naphthyl sulfate
Reactant of Route 4
2-Naphthyl sulfate
Reactant of Route 5
2-Naphthyl sulfate
Reactant of Route 6
2-Naphthyl sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.